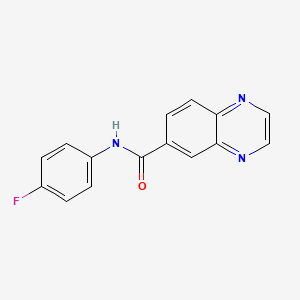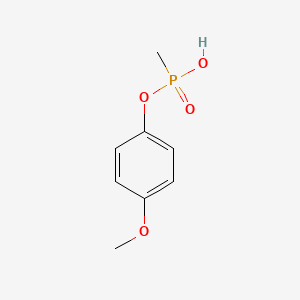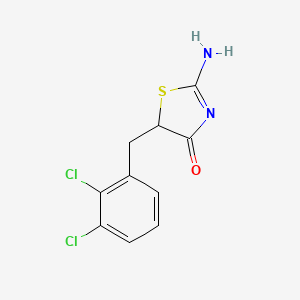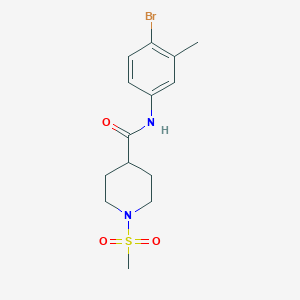![molecular formula C26H26O2 B5128314 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene](/img/structure/B5128314.png)
1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene, also known as HBC, is a type of organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). HBC is a widely studied molecule due to its unique properties, such as its high thermal stability, strong fluorescence, and high quantum yield.
作用机制
The mechanism of action of 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene is not fully understood, but it is believed to be due to its ability to interact with biological molecules such as DNA and proteins. This compound has been shown to intercalate into DNA, which can lead to changes in DNA structure and function. This compound has also been shown to bind to proteins, which can affect protein activity and function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which suggests that it may have potential as an anticancer agent. This compound has also been shown to have antioxidant properties, which can protect cells from oxidative stress. In vivo studies have shown that this compound can accumulate in the liver and kidneys, which suggests that it may have potential toxicity at high doses.
实验室实验的优点和局限性
1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene has several advantages for lab experiments, including its high thermal stability, strong fluorescence, and high quantum yield. These properties make it an ideal candidate for use in organic electronics and fluorescence-based assays. However, this compound also has some limitations, including its potential toxicity at high doses and its limited solubility in some organic solvents.
未来方向
There are several future directions for research on 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene. One area of research is in the development of this compound-based materials for use in organic electronics. Another area of research is in the development of this compound-based sensors for the detection of environmental pollutants and biomolecules. Further studies are also needed to investigate the potential toxicity of this compound and to develop safer and more effective this compound derivatives for use in various scientific research fields.
Conclusion:
In summary, this compound, or this compound, is a unique organic compound with a wide range of scientific research applications. Its high thermal stability, strong fluorescence, and high quantum yield make it an ideal candidate for use in organic electronics and fluorescence-based assays. Further studies are needed to fully understand the mechanism of action of this compound and to develop safer and more effective this compound derivatives for use in various scientific research fields.
合成方法
The synthesis of 1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene can be achieved through a variety of methods, including Suzuki coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The most commonly used method is the Suzuki coupling, which involves the reaction of 1,6-dibromohexane and 2-naphthol in the presence of a palladium catalyst and a base. The reaction produces this compound as a yellow solid with a high yield.
科学研究应用
1,1'-[1,6-hexanediylbis(oxy)]dinaphthalene has been extensively studied for its applications in a wide range of scientific research fields. One of the main areas of research is in the field of organic electronics. This compound is used as a building block for the synthesis of organic semiconductors, which are used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This compound has also been used as a fluorescent probe for the detection of heavy metal ions and as a sensor for the detection of nitroaromatic compounds.
属性
IUPAC Name |
1-(6-naphthalen-1-yloxyhexoxy)naphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26O2/c1(7-19-27-25-17-9-13-21-11-3-5-15-23(21)25)2-8-20-28-26-18-10-14-22-12-4-6-16-24(22)26/h3-6,9-18H,1-2,7-8,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYAKFIBFZRIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCCCCOC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B5128255.png)
![1-(4-biphenylyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5128258.png)



![1-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128277.png)
![N-[4-(decyloxy)phenyl]-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5128285.png)
![1-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128293.png)
![2-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5128306.png)

![N-(4-bromo-2-fluorophenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5128313.png)
![[4-(3-methoxybenzyl)-4-piperidinyl]methanol hydrochloride](/img/structure/B5128322.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5128329.png)